molecular formula C10H11ClO B14906777 1-(Allyloxy)-3-chloro-5-methylbenzene

1-(Allyloxy)-3-chloro-5-methylbenzene

Cat. No.: B14906777
M. Wt: 182.64 g/mol
InChI Key: KWVJESNHLRSILF-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-chloro-5-methylbenzene is an aromatic ether derivative featuring an allyloxy group (-O-CH₂CH=CH₂) at the 1-position, a chlorine atom at the 3-position, and a methyl group at the 5-position on the benzene ring.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-3-methyl-5-prop-2-enoxybenzene

InChI

InChI=1S/C10H11ClO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7H,1,4H2,2H3

InChI Key

KWVJESNHLRSILF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-chloro-5-methylbenzene typically involves the reaction of 3-chloro-5-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-chloro-5-methylphenol+allyl bromide1-(Allyloxy)-3-chloro-5-methylbenzene\text{3-chloro-5-methylphenol} + \text{allyl bromide} \rightarrow \text{1-(Allyloxy)-3-chloro-5-methylbenzene} 3-chloro-5-methylphenol+allyl bromide→1-(Allyloxy)-3-chloro-5-methylbenzene

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyloxy)-3-chloro-5-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

  • Oxidation of the allyloxy group can yield 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
  • Reduction of the chlorine atom can produce 1-(Allyloxy)-5-methylbenzene.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Allyloxy)-3-chloro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Allyloxy)-3-chloro-5-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the allyloxy group and chlorine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(Allyloxy)-4-bromobenzene ()

  • Structure : Allyloxy group at 1-position, bromine at 4-position.
  • Synthesis: Prepared via reaction of 4-bromophenol with allyl bromide in acetonitrile at 65°C, catalyzed by K₂CO₃.
  • Key Properties : Liquid at room temperature; characterized by NMR (¹H, ¹³C) and FT-IR spectroscopy.
  • Reactivity : Bromine’s strong electron-withdrawing nature enhances electrophilic substitution at the para position. The allyloxy group may participate in cycloaddition or oxidation reactions.

1-(Allyloxy)-4-chlorobenzene ()

  • Structure : Allyloxy at 1-position, chlorine at 4-position.
  • Synthesis: Similar to the bromo analog but using 4-chlorophenol.
  • Key Properties : Likely solid or higher boiling point compared to bromo derivative due to smaller atomic size and lower molecular weight.

3-Bromo-5-chlorotoluene ()

  • Structure : Bromine at 3-position, chlorine at 5-position, methyl at 1-position.
  • Synonym: 1-Bromo-3-chloro-5-methylbenzene.
  • The methyl group enhances steric hindrance compared to allyloxy derivatives.

Functional Group Variations

1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene ()

  • Structure : Methoxymethoxy (-O-CH₂-OCH₃) at 3-position, trifluoromethyl (-CF₃) at 5-position, chlorine at 1-position.
  • Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects and hydrophobicity, contrasting with the allyloxy group’s moderate electron-donating nature.

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
1-(Allyloxy)-3-chloro-5-methylbenzene C₁₀H₁₁ClO -OCH₂CH=CH₂ (1), -Cl (3), -CH₃ (5) 182.65 Intermediate for pharmaceuticals, agrochemicals
1-(Allyloxy)-4-bromobenzene C₉H₉BrO -OCH₂CH=CH₂ (1), -Br (4) 213.07 Precursor for cross-coupling reactions
3-Bromo-5-chlorotoluene C₇H₆BrCl -Br (3), -Cl (5), -CH₃ (1) 205.48 Building block for halogenated aromatics
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene C₁₀H₁₀ClF₃O₂ -Cl (1), -OCH₂OCH₃ (3), -CF₃ (5) 262.63 Specialty material in fluorinated polymers

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